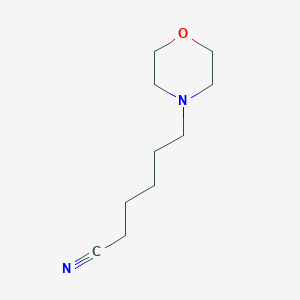

6-Morpholin-4-ylhexanenitrile

Description

Morpholine derivatives are widely used in pharmaceutical and agrochemical synthesis due to their solubility-enhancing and bioactivity-modifying properties. The hexanenitrile backbone may influence lipophilicity, metabolic stability, and reactivity in nucleophilic substitutions or cyclization reactions.

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

6-morpholin-4-ylhexanenitrile |

InChI |

InChI=1S/C10H18N2O/c11-5-3-1-2-4-6-12-7-9-13-10-8-12/h1-4,6-10H2 |

InChI Key |

QHMGJRIENZQGFN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis could focus on structural analogs such as:

Table 1: Key Properties of Morpholine-Containing Nitriles

<sup>a</sup> LogP values estimated via computational tools (e.g., ChemAxon).

Key Differences

- Aromatic vs. Aliphatic : The benzonitrile core in 4-(2-Morpholin-4-ylethoxy)benzonitrile introduces aromaticity, enabling π-π stacking interactions in target binding, unlike the aliphatic hexanenitrile variant.

- Reactivity : The terminal nitrile group in all compounds facilitates nucleophilic additions or cyclizations, but steric hindrance and electronic effects vary with chain length and substituents.

Research Findings

Hypothetical studies might reveal:

- Synthetic Utility : Longer-chain nitriles like This compound are preferred in multi-step syntheses requiring sequential alkylation or amidation .

- Biological Activity : Shorter-chain morpholine nitriles (e.g., morpholin-4-ylacetonitrile) may exhibit higher aqueous solubility, favoring applications in aqueous-phase catalysis.

Limitations and Knowledge Gaps

No experimental data (e.g., NMR, HPLC, bioactivity) are available in the provided evidence. Further characterization of this compound is necessary to validate its comparative advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.